Cas no 178753-74-7 (1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one)
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
-
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664690-10mg |
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one |
178753-74-7 | 98% | 10mg |
¥1041 | 2023-04-09 | |
| Oakwood | 190237-10mg |
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one |
178753-74-7 | 10mg |
$950.00 | 2023-09-17 | ||
| 1PlusChem | 1P01EUVD-10mg |
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one |
178753-74-7 | 10mg |
$1056.00 | 2024-06-18 | ||
| A2B Chem LLC | AX72009-10mg |
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one |
178753-74-7 | 10mg |
$950.00 | 2024-04-20 |
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one (CAS No. 178753-74-7): An Overview of Its Structure, Properties, and Applications
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one, with the CAS number 178753-74-7, is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of thioxanthenes, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. In this article, we will delve into the structure, properties, and potential applications of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one.
Structure and Synthesis: The molecular structure of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is characterized by a thioxanthene core linked to a phenyl group via a carbonyl bridge. The thioxanthene moiety is a nine-membered heterocyclic ring containing sulfur and oxygen atoms. This unique structural arrangement confers the compound with specific electronic and steric properties that are crucial for its biological activities. The synthesis of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one typically involves condensation reactions between appropriate thioxanthene derivatives and phenylacetyl compounds, often under mild conditions to preserve the integrity of the heterocyclic ring.
Physical and Chemical Properties: 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). Its molecular weight is 334.44 g/mol, and it has a melting point ranging from 160 to 162°C. The compound is stable under normal laboratory conditions but should be stored away from strong acids, bases, and oxidizing agents to prevent degradation.
Spectroscopic Analysis: Spectroscopic techniques such as UV/Vis, IR, NMR, and mass spectrometry (MS) are essential tools for characterizing the structure of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one. UV/Vis spectroscopy reveals characteristic absorption bands in the visible region due to the extended π-electron system of the thioxanthene core. IR spectroscopy confirms the presence of functional groups such as C=O (carbonyl), C=S (thioether), and aromatic C-H bonds. NMR spectroscopy provides detailed information about the connectivity and environment of hydrogen and carbon atoms in the molecule. Mass spectrometry helps in determining the molecular weight and confirming the purity of the compound.
Biological Activities: Recent research has highlighted several biological activities associated with 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one. Studies have shown that this compound exhibits potent antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has demonstrated anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These properties make it a promising candidate for developing therapeutic agents for various diseases characterized by oxidative stress and inflammation.
Clinical Applications: The potential clinical applications of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethandione are currently being explored in preclinical studies. Early results suggest that it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role. Furthermore, its anti-inflammatory properties could be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Toxicity and Safety: While 1-Phenylll 2-(9H-thioxanthe n - 9 - yli d ene )e t han - 1 - one shows promising biological activities, its toxicity profile must be thoroughly evaluated before considering it for clinical use. Preclinical studies have indicated that it has low toxicity at therapeutic concentrations, but further investigations are needed to ensure its safety in humans.
Synthesis Optimization: Ongoing research aims to optimize the synthesis of 1-Phe ny l - 2 - ( 9 H - t h i ox an t he n - 9 - y l i d e n e ) e t h an - 1 - one . Efforts are being made to develop more efficient and environmentally friendly synthetic routes that minimize waste generation and reduce costs. Green chemistry principles are being applied to design sustainable processes that can be scaled up for industrial production.
FUTURE DIRECTIONS: The future of research on 1-Phe n y l - 2 - ( 9 H - t h i ox an t he n - 9 - y l i d e n e ) e t h an - 1 - one is promising. Further studies are needed to elucidate its mechanism of action at the molecular level and identify potential targets for therapeutic intervention. Additionally, efforts are underway to develop analogs with enhanced biological activities and improved pharmacokinetic properties. These advancements could lead to the discovery of new drugs with broad therapeutic applications.
178753-74-7 (1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)